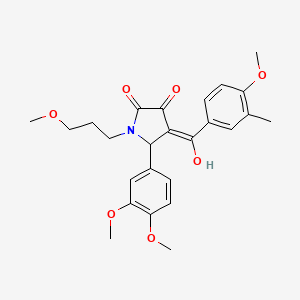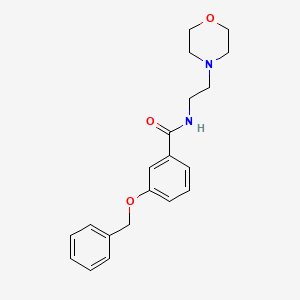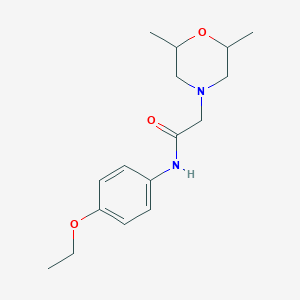![molecular formula C21H27N3O3 B5360779 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the piperazine family, which is known for its diverse pharmacological properties. The structure of this compound includes a piperazine ring substituted with ethoxy and methoxy phenyl groups, making it a candidate for various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-ethoxyphenylpiperazine with 2-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: Used to treat benign prostatic hyperplasia, also featuring a piperazine structure.
Urapidil: An antihypertensive agent with a similar piperazine core.
Uniqueness
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of ethoxy and methoxy groups may enhance its binding affinity and selectivity for certain biological targets, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-11-7-5-9-18(20)24-14-12-23(13-15-24)16-21(25)22-17-8-4-6-10-19(17)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWRBKMHIGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate](/img/structure/B5360730.png)
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzotriazol-1-yl)propan-1-one](/img/structure/B5360732.png)
![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)

![6-[(Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5360765.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)
![(2R,3R,6R)-3-(3-methoxyphenyl)-5-(3-methylpyrazin-2-yl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5360787.png)
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5360791.png)
![4-(4-{[3-(4-methoxyphenyl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5360795.png)
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5360803.png)
